Cinnamyl bromide

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cinnamyl bromide can be synthesized through several methods:

From Cinnamyl Alcohol: One common method involves the bromination of cinnamyl alcohol using hydrogen bromide in cold acetic acid or phosphorus tribromide in boiling benzene

Using N-Bromosuccinimide: Another method involves the reaction of N-bromosuccinimide with 3-phenylpropene or 1-phenylpropene.

Triphenylphosphine and Bromine: A more detailed procedure involves the reaction of triphenylphosphine with bromine in acetonitrile, followed by the addition of cinnamyl alcohol.

Industrial Production Methods

Industrial production of this compound typically involves the bromination of cinnamyl alcohol using phosphorus tribromide in a controlled environment to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamyl bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions to form different derivatives.

Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Major Products

The major products formed from these reactions depend on the reagents used. For example, reacting this compound with an amine can produce the corresponding amine derivative .

Applications De Recherche Scientifique

Cinnamyl bromide has several applications in scientific research:

Organic Synthesis: It is widely used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: It is used in the synthesis of naftifine, an antifungal agent.

Material Science: This compound is used in the preparation of polymers and other advanced materials.

Mécanisme D'action

The mechanism by which cinnamyl bromide exerts its effects is primarily through its reactivity as an electrophile in substitution reactions. It targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamyl Chloride: Similar in structure but uses chlorine instead of bromine.

Cinnamyl Iodide: Uses iodine and is more reactive due to the larger atomic radius of iodine.

Uniqueness

Cinnamyl bromide is unique due to its balanced reactivity and stability, making it a preferred choice in many synthetic applications compared to its chloride and iodide counterparts .

Activité Biologique

Cinnamyl bromide, a compound derived from cinnamic acid, has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings and case studies.

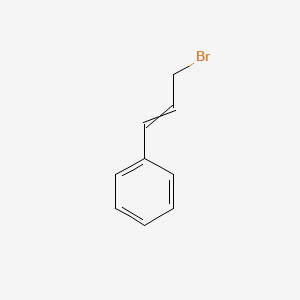

This compound is an organic compound with the formula . It is characterized by its aromatic structure, which includes a double bond between the carbon atoms adjacent to the bromine atom. This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that compounds with a cinnamic structure often demonstrate activity against various bacteria and fungi. For instance, derivatives of cinnamic acid have been reported to inhibit the growth of Mycobacterium tuberculosis, with some compounds showing IC50 values as low as 0.045 µg/mL . The mechanism of action may involve interaction with bacterial enzymes, leading to growth inhibition.

Anticancer Properties

Research indicates that this compound and its derivatives possess anticancer activity. In vitro studies have demonstrated that certain cinnamic acid derivatives can suppress cell migration and proliferation in cancer cell lines. For example, a study found that specific derivatives significantly impaired the migration of B16-F10 melanoma cells, with one compound reducing migration by 86% compared to controls . This suggests potential applications in cancer therapy, particularly in targeting metastasis.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory effects. A study on related compounds indicated that modifications in the substituents on the phenyl ring can influence their pro- or anti-inflammatory potential. Compounds with electron-withdrawing groups showed enhanced anti-inflammatory activity by modulating pathways such as NF-κB signaling .

The biological activities of this compound are attributed to several mechanisms:

- Interaction with Enzymes : this compound may inhibit enzymes involved in microbial growth and cancer cell proliferation.

- Modulation of Signaling Pathways : It can affect cellular signaling pathways, particularly those involved in inflammation and cell survival.

- Electrochemical Reactions : Electrochemical studies have shown that this compound can undergo reduction processes leading to various products with diverse biological activities .

Case Studies

- Antimicrobial Activity Against Tuberculosis :

- Cytotoxicity in Cancer Cells :

- Electrochemical Reduction Studies :

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Compound | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Cinnamic Acid Derivative | 0.045 | Enzyme inhibition |

| Anticancer | Cinnamic Acid Derivative | Not specified | Cell migration suppression |

| Anti-inflammatory | Various Derivatives | 6.5 | NF-κB pathway modulation |

Propriétés

IUPAC Name |

3-bromoprop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUROFEVDCUGKHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871071 | |

| Record name | (3-Bromo-1-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4392-24-9 | |

| Record name | (3-Bromo-1-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromo-1-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.